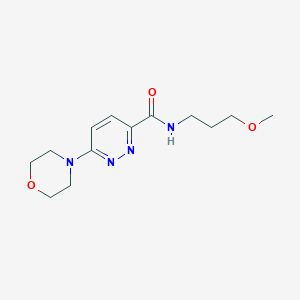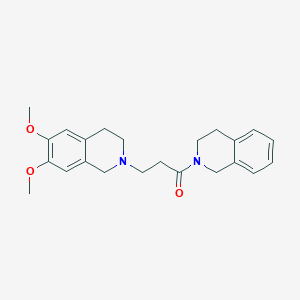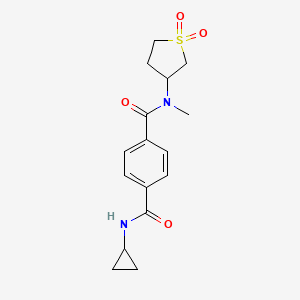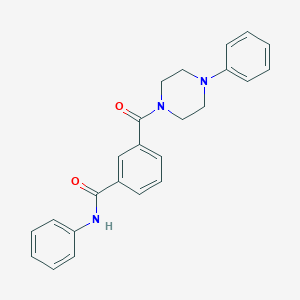
N-(3-methoxypropyl)-6-morpholin-4-ylpyridazine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methoxypropyl)-6-morpholin-4-ylpyridazine-3-carboxamide, also known as MP-10, is a chemical compound that has been extensively studied for its potential therapeutic applications. MP-10 belongs to the class of pyridazine derivatives and has been found to exhibit a wide range of biological activities. In
作用機序
The exact mechanism of action of N-(3-methoxypropyl)-6-morpholin-4-ylpyridazine-3-carboxamide is not fully understood. However, it has been suggested that N-(3-methoxypropyl)-6-morpholin-4-ylpyridazine-3-carboxamide exerts its biological activities by modulating the activity of certain enzymes and receptors in the body. For example, N-(3-methoxypropyl)-6-morpholin-4-ylpyridazine-3-carboxamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. N-(3-methoxypropyl)-6-morpholin-4-ylpyridazine-3-carboxamide has also been shown to modulate the activity of the GABA-A receptor, a receptor that is involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
N-(3-methoxypropyl)-6-morpholin-4-ylpyridazine-3-carboxamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). N-(3-methoxypropyl)-6-morpholin-4-ylpyridazine-3-carboxamide has also been found to reduce pain by modulating the activity of pain-sensing neurons in the spinal cord. Additionally, N-(3-methoxypropyl)-6-morpholin-4-ylpyridazine-3-carboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
N-(3-methoxypropyl)-6-morpholin-4-ylpyridazine-3-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields and purity. N-(3-methoxypropyl)-6-morpholin-4-ylpyridazine-3-carboxamide also exhibits potent biological activities, making it a useful tool for studying various physiological processes. However, N-(3-methoxypropyl)-6-morpholin-4-ylpyridazine-3-carboxamide has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to administer in certain experiments. Additionally, N-(3-methoxypropyl)-6-morpholin-4-ylpyridazine-3-carboxamide has not been extensively studied in vivo, which limits its potential applications.
将来の方向性
There are several future directions for the study of N-(3-methoxypropyl)-6-morpholin-4-ylpyridazine-3-carboxamide. One potential direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another potential direction is to explore its potential use as an anticancer agent. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-methoxypropyl)-6-morpholin-4-ylpyridazine-3-carboxamide and its potential applications in various physiological processes.
合成法
The synthesis of N-(3-methoxypropyl)-6-morpholin-4-ylpyridazine-3-carboxamide involves the reaction of 6-bromo-3-nitropyridazine with morpholine and 3-methoxypropylamine in the presence of a catalyst. The resulting product is then reduced using palladium on carbon to yield N-(3-methoxypropyl)-6-morpholin-4-ylpyridazine-3-carboxamide. The synthesis method has been optimized to obtain high yields and purity of N-(3-methoxypropyl)-6-morpholin-4-ylpyridazine-3-carboxamide.
科学的研究の応用
N-(3-methoxypropyl)-6-morpholin-4-ylpyridazine-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory, analgesic, and anticonvulsant activities. N-(3-methoxypropyl)-6-morpholin-4-ylpyridazine-3-carboxamide has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, N-(3-methoxypropyl)-6-morpholin-4-ylpyridazine-3-carboxamide has been found to exhibit anticancer activity by inducing apoptosis in cancer cells.
特性
IUPAC Name |
N-(3-methoxypropyl)-6-morpholin-4-ylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3/c1-19-8-2-5-14-13(18)11-3-4-12(16-15-11)17-6-9-20-10-7-17/h3-4H,2,5-10H2,1H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXSJHDBDDUPIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1=NN=C(C=C1)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxypropyl)-6-morpholin-4-ylpyridazine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methylanilino)acetamide](/img/structure/B6636524.png)
![Methyl 2-[[2-oxo-2-(4-phenoxyanilino)ethyl]amino]benzoate](/img/structure/B6636531.png)




![1-N-[2-(4-fluorophenyl)ethyl]-4-N-prop-2-enylbenzene-1,4-dicarboxamide](/img/structure/B6636562.png)


![N-[5-(3-Chloro-4-methyl-benzyl)-thiazol-2-yl]-2-morpholin-4-yl-acetamide](/img/structure/B6636574.png)
![N-(1,1-dioxothiolan-3-yl)-1-(pyrrolidine-1-carbonyl)imidazo[1,5-a]pyridine-3-carboxamide](/img/structure/B6636579.png)
![6-(pyrrolidine-1-carbonyl)-N-[3-(trifluoromethyl)phenyl]pyridine-2-carboxamide](/img/structure/B6636580.png)